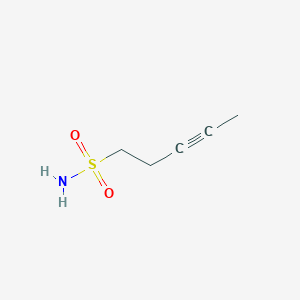
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It features a pyrrole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an aldehyde group at the 2-position
準備方法
The synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrrole followed by formylation. The nitration process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring. The formylation step can be carried out using reagents such as Vilsmeier-Haack reagent, which is a combination of DMF and POCl3, to introduce the aldehyde group .
化学反応の分析
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
科学的研究の応用
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .
類似化合物との比較
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other nitroaromatic compounds such as 3-nitroacetophenone and 3-nitropyridine. While these compounds share the nitro group, their structural differences lead to distinct chemical reactivities and applications. For example, 3-nitroacetophenone is primarily used in the pharmaceutical industry as an intermediate for drug synthesis, whereas 3-nitropyridine is used in the synthesis of various heterocyclic compounds .
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
1-methyl-3-(3-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O3/c1-13-6-5-11(12(13)8-15)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3 |
InChIキー |
JZWIMYNANKFKCI-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


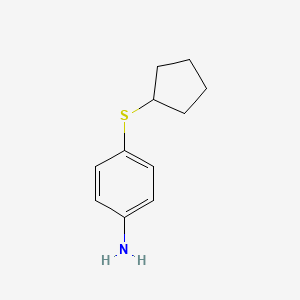
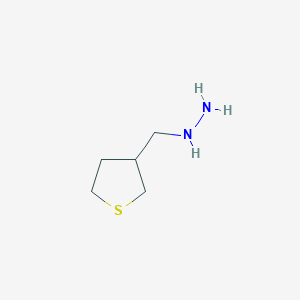

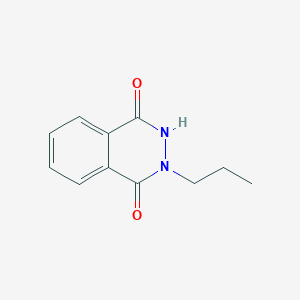
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
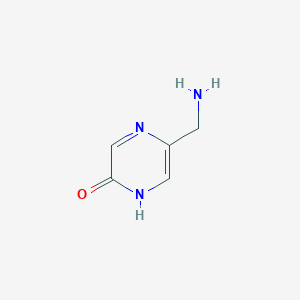

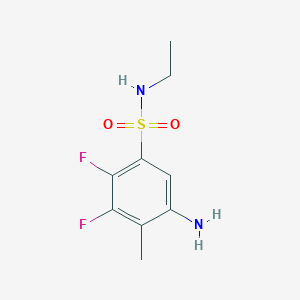
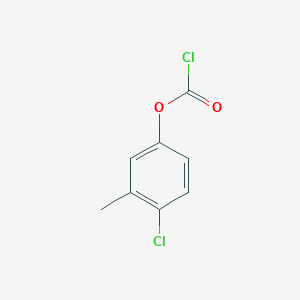
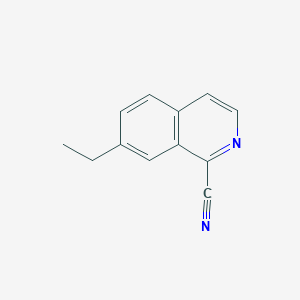
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)
